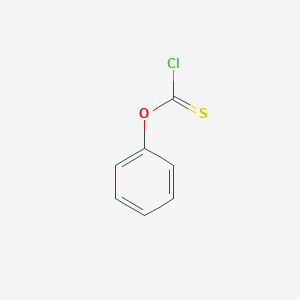
O-Phenyl chlorothioformate
Vue d'ensemble
Description
O-Phenyl chlorothioformate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that involve phenyl groups and chloro functional groups. For instance, the first paper describes the synthesis of a series of benzodiazepines with phenyl substituents, which indicates the relevance of phenyl structures in pharmacological research . The second paper discusses the synthesis of phenylbismuth bis(chloroacetate), which includes chloro functional groups in its structure . These papers suggest that phenyl and chloro groups are significant in the synthesis of various compounds with potential applications.
Synthesis Analysis
The synthesis of related compounds involves multiple steps and yields a range of products with varying efficiencies. In the first paper, the synthesis of benzodiazepines with phenyl substituents was achieved in four steps, resulting in final products with yields ranging from 35-94% . This indicates that the synthesis process can be optimized for better yields. The second paper does not directly relate to the synthesis of O-Phenyl chlorothioformate but does show the synthesis of a phenyl-containing compound through the reaction of triphenylbismuth with chloroacetic acid . This could provide insights into potential synthetic routes for chloro-substituted phenyl compounds.
Molecular Structure Analysis
The molecular structure of compounds related to O-Phenyl chlorothioformate can be complex, as indicated by the spectral properties reported in the first paper . The use of various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS confirms the structure of the synthesized benzodiazepines. The second paper provides detailed bond lengths within the crystal structure of phenylbismuth bis(chloroacetate), such as Bi-O and Bi-C bond distances . These details are crucial for understanding the molecular geometry and potential reactivity of such compounds.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specifically involving O-Phenyl chlorothioformate. However, the synthesis of related compounds implies that phenyl and chloro groups can participate in various chemical reactions. The first paper implies that the phenyl group can be a substituent in the synthesis of pharmacologically active compounds . The second paper's synthesis of phenylbismuth bis(chloroacetate) involves the formation of chelate-bridging chloroacetate ligands , which could be analogous to reactions that O-Phenyl chlorothioformate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of O-Phenyl chlorothioformate are not discussed in the provided papers. However, the papers do offer some insight into the properties of structurally related compounds. The yields and the need for multiple synthesis steps in the first paper suggest that the stability and reactivity of the compounds can vary significantly . The crystal structure and bond lengths reported in the second paper provide information on the physical properties of phenylbismuth bis(chloroacetate), which could be somewhat related to the properties of O-Phenyl chlorothioformate .
Applications De Recherche Scientifique
Solvolytic Reactions of Chloroformate Esters and Related Compounds
- Scientific Field: Chemistry
- Summary of Application: O-Phenyl chlorothioformate is used in the study of solvolytic reactions of chloroformate esters and related compounds . The replacement of oxygen within a chloroformate ester (ROCOCl) by sulfur can lead to a chlorothioformate (RSCOCl), a chlorothionoformate (ROCSCl), or a chlorodithioformate (RSCSCl) .
- Methods of Application: The study involves the reaction of phenyl chloroformate (PhOCOCl) over the full range of solvents usually included in Grunwald-Winstein equation studies of solvolysis by an addition-elimination (A-E) pathway .
- Results or Outcomes: The study found that phenyl chlorodithioformate (PhSCSCl) reacts across the range by an ionization pathway .
Synthesis of Optically Active, (−)-Mintlactone
- Scientific Field: Organic Chemistry
- Summary of Application: O-Phenyl chlorothioformate is used in the stereodirected synthesis of optically active, (−)-mintlactone .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this synthesis are not provided in the source .
Synthesis of Peptide α-Thioesters
- Scientific Field: Biochemistry
- Summary of Application: O-Phenyl chlorothionoformate is used in the synthesis of peptide α-thioesters having a variety of C-terminal amino acids .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this synthesis are not provided in the source .
Preparation of Phenoxythiocarbonyl Esters of Protected Ribonucleosides
- Scientific Field: Organic Chemistry
- Summary of Application: O-Phenyl chlorothionoformate is used in the preparation of phenoxythiocarbonyl esters of protected ribonucleosides .
- Methods of Application: The specific methods of application or experimental procedures for this preparation are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this preparation are not provided in the source .
Safety And Hazards
O-Phenyl chlorothioformate is classified as a combustible liquid (Category 4, H227) and causes severe skin burns and eye damage (Skin Corr. 1B, H314; Serious eye damage, Category 1, H318) . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Propriétés
IUPAC Name |
O-phenyl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSYAAIZOGNATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143349 | |
| Record name | Phenyl thioxochloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Phenyl chlorothioformate | |
CAS RN |
1005-56-7 | |
| Record name | Phenyl chlorothionoformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl thioxochloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Phenyl chlorothioformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl thioxochloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl thioxochloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)



![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)




